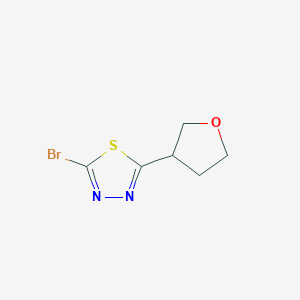

![molecular formula C18H17N5O2S B2406358 4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-69-6](/img/structure/B2406358.png)

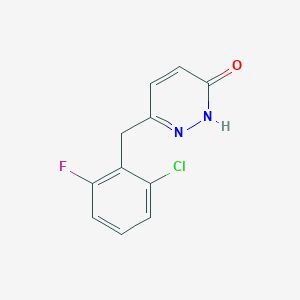

4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a p-tolyl group, and an imidazo[2,1-c][1,2,4]triazine ring. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography could be used to determine the exact structure . The presence of multiple ring structures could result in a rigid, planar molecule, while the various functional groups could introduce regions of polarity.Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The thiophene ring, for example, is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The imidazo[2,1-c][1,2,4]triazine ring is also likely to influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of complex heterocyclic compounds often involves the use of thiophene and triazine derivatives as key intermediates due to their versatile reactivity and potential biological activities. For instance, research has demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors for a variety of nitrogen nucleophiles yielding compounds such as pyrazole, isoxazole, pyrimidine, triazine, and others, showcasing the broad applicability of these moieties in heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activity

Compounds containing the imidazo[2,1-c][1,2,4]triazine moiety and related structures have been investigated for their biological activities. For example, a study on the microwave-assisted synthesis of hybrid molecules containing cephalosporanic acid moieties revealed antimicrobial, antilipase, and antiurease activities, highlighting the potential of these compounds in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Mechanistic Studies

Understanding the reaction mechanisms involving thiophene and triazine derivatives is crucial for advancing synthetic methodologies. Research on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea revealed an ANRORC rearrangement mechanism, providing insights into the synthetic versatility of these compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Zukünftige Richtungen

Future research could focus on exploring the potential biological activity of this compound. It could be tested in various assays to determine its effects on different biological targets. Additionally, modifications could be made to its structure to optimize its activity and reduce any potential toxicity .

Eigenschaften

IUPAC Name |

8-(4-methylphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-12-4-6-13(7-5-12)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-26-14/h2-7,10H,8-9,11H2,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMIDXXBFDFHBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)

![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2406278.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406279.png)

![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)

![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)